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Compound of Interest

Compound Name: 4-(4-Bromothiazol-2-yl)morpholine

Cat. No.: B1518736

An In-depth Technical Guide to 4-(4-Bromothiazol-2-yl)morpholine: Synthesis, Properties,
and Applications in Chemical Research

Executive Summary

This technical guide provides a comprehensive overview of 4-(4-Bromothiazol-2-
yl)morpholine, a heterocyclic building block of significant interest to researchers in medicinal
chemistry and drug development. The molecule's structure uniquely combines three key
features: a 2-aminothiazole core, a morpholine moiety, and a synthetically versatile bromine
atom. This document details the compound's physicochemical properties, provides a validated,
high-yield synthesis protocol with mechanistic insights, outlines its key reactivity patterns, and
discusses its potential applications as a scaffold intermediate. Safety and handling protocols
are also included to ensure its proper use in a research setting. The information is tailored for
scientists and technical professionals, emphasizing the practical utility and chemical logic
behind the data presented.

Introduction and Strategic Importance

4-(4-Bromothiazol-2-yl)morpholine (CAS 1017781-60-0) is a substituted thiazole derivative
that serves as a valuable intermediate in synthetic organic chemistry. Its strategic importance is
derived from the convergence of its structural components:

e The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the
thiazole core is a well-established "privileged scaffold" in medicinal chemistry. The related 2-
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aminothiazole framework is a cornerstone of numerous biologically active compounds,
including the FDA-approved anticancer agent Dasatinib.[1]

o The Morpholine Moiety: This saturated heterocycle is frequently incorporated into drug
candidates to enhance aqueous solubility, improve metabolic stability, and modulate
pharmacokinetic properties.[2] Its presence can lead to more favorable drug-like
characteristics.

e The C4-Bromine Atom: This halogen serves as a highly versatile synthetic "handle.” It
provides a specific, reactive site for introducing further molecular complexity, primarily
through metal-catalyzed cross-coupling reactions, making it an ideal building block for
creating libraries of related compounds for structure-activity relationship (SAR) studies.

This guide will elucidate the properties and protocols that enable researchers to effectively
utilize this compound in their synthetic programs.

Physicochemical and Analytical Profile

A clear understanding of a compound's physical and analytical characteristics is fundamental to
its successful application.

Physical and Chemical Properties

The key identifying and physical properties of 4-(4-Bromothiazol-2-yl)morpholine are
summarized below.
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Property Value Source(s)

CAS Number 1017781-60-0 [3]

Molecular Formula C7H9BrN20S [3]

Molecular Weight 249.13 g/mol [3]
4-(4-bromo-1,3-thiazol-2-

Synonyms yl)morpholine, 4-Bromo-2- [3]

morpholinothiazole

Physical Form

Solid

Typical Purity

297-98%

Storage

Store at 2-8°C under an inert

atmosphere.

Melting Point

Data not publicly available;
must be determined

experimentally.

Solubility

Data not publicly available;
likely soluble in chlorinated
solvents (DCM, chloroform)
and polar aprotic solvents
(DMF, DMSO).

Predicted Spectroscopic Signhature

While experimental spectra are best obtained on a specific batch, the expected NMR and MS
data provide a reliable benchmark for structural confirmation.

e IH NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals:

o Asinglet at approximately & 6.8-7.2 ppm corresponding to the lone proton at the C5
position of the thiazole ring.

o Atriplet at approximately & 3.7-3.9 ppm (integral of 4H) for the four morpholine protons
adjacent to the oxygen atom (-O-CHz-).
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o Atriplet at approximately 6 3.4-3.6 ppm (integral of 4H) for the four morpholine protons
adjacent to the nitrogen atom (-N-CHz-).

e 13C NMR Spectroscopy: The carbon NMR spectrum is predicted to exhibit 5 unique signals:

o C2 (Thiazole): Highly deshielded signal >4 165 ppm due to its attachment to the thiazole
nitrogen and the exocyclic morpholine nitrogen.

o C4 (Thiazole): Signal in the & 110-120 ppm range, attached to the bromine atom.
o C5 (Thiazole): Signal in the & 105-115 ppm range.
o Morpholine (-O-CHz-): Signal around & 66-68 ppm.
o Morpholine (-N-CHz-): Signal around & 48-50 ppm.
e Mass Spectrometry (MS):

o The key diagnostic feature in the mass spectrum is the molecular ion region. Due to the
natural isotopic abundance of bromine (7°Br = 50.7%, 81Br = 49.3%), the spectrum will
display two peaks of nearly equal intensity for the molecular ion: M+ at m/z 248 and M+2*
at m/z 250. The observation of this characteristic 1:1 isotopic pattern is strong evidence for
the presence of a single bromine atom in the molecule.

Synthesis and Purification Protocol

The synthesis of 4-(4-Bromothiazol-2-yl)morpholine can be achieved in high yield via a
nucleophilic aromatic substitution reaction.

Reaction Scheme

The reaction proceeds by the displacement of the bromine atom at the more electrophilic C2
position of 2,4-dibromothiazole by morpholine.
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Figure 1. Synthetic route to 4-(4-Bromothiazol-2-yl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

2,4-Dibromothiazole (1.0 eq)

e Morpholine (=10 eq)

o Diethyl ether (for extraction)

» Deionized Water

e Brine (saturated NaCl solution)

e Magnesium Sulfate (anhydrous)

 Silica Gel (for chromatography)

e Hexane and Ethyl Acetate (for chromatography)
Procedure:

o Reaction Setup: In a thick-walled pressure tube equipped with a magnetic stir bar, add 2,4-
dibromothiazole (e.g., 500 mg, 2.06 mmol).

o Reagent Addition: Add a significant excess of morpholine (e.g., 4.0 mL, ~22 mmol).
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o Scientist's Insight: The large excess of morpholine serves a dual purpose: it acts as the
nucleophile and as a base to neutralize the hydrobromic acid (HBr) generated during the
reaction, driving the equilibrium towards the product.

e Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 50°C. Stir
the reaction mixture for 16 hours.

o Scientist's Insight: A sealed tube is crucial to prevent the evaporation of the relatively
volatile morpholine and to contain any minor pressure buildup at 50°C, ensuring consistent
reaction conditions.

» Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b.
Dilute the mixture with 20 mL of deionized water. c. Transfer the aqueous mixture to a
separatory funnel and extract with diethyl ether (3 x 30 mL). d. Combine the organic layers.

o Workup - Washing: a. Wash the combined organic layer sequentially with water (5 x 30 mL)
to remove the excess morpholine and the morpholine hydrobromide salt. b. Wash the
organic layer with brine (1 x 30 mL).

o Scientist's Insight: The brine wash helps to remove residual water from the organic phase,
improving the efficiency of the subsequent drying step.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate under reduced pressure to yield the crude product.

« Purification: Purify the crude residue by silica gel column chromatography. Elute with a
gradient of 0% to 30% ethyl acetate in hexane.

o Scientist's Insight: The gradient elution allows for the separation of non-polar impurities
first, followed by the desired product, ensuring high purity. An 89% vyield of the target
compound has been reported using this method.[4]

Synthesis & Purification Workflow Diagram
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Figure 2. Step-by-step workflow for synthesis and purification.
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Chemical Reactivity and Synthetic Applications

The primary utility of 4-(4-Bromothiazol-2-yl)morpholine is as a versatile intermediate. Its
reactivity is dominated by the carbon-bromine bond at the C4 position. This site is primed for a
variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern
drug discovery for constructing C-C, C-N, and C-O bonds.

Key Potential Reactions:

e Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the
introduction of aryl or heteroaryl substituents.

e Heck Coupling: Reaction with alkenes to form substituted olefins.

e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, forming a
C-C triple bond.

¢ Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, allowing for the
attachment of diverse amine-containing fragments.

 Stille Coupling: Reaction with organostannanes to form C-C bonds.

4-(4-Bromothiazol-2-yl)morpholine

Pd catalyst, /Pd/Cu catalyst, Pd catalyst Pd catalyst,
Base Base Base Base
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Figure 3. Key cross-coupling reactions at the C4-Br position.
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Safety and Handling

Proper safety precautions are mandatory when handling this compound and its precursors.

Classification: The compound is classified with GHS07 pictogram (exclamation mark) and
the signal word "Warning".

e Hazard Statements:
o H317: May cause an allergic skin reaction.
o H319: Causes serious eye irritation.
o Precautionary Measures:
o P280: Wear protective gloves, protective clothing, eye protection, and face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Precursor Hazards: The reagent morpholine is flammable, corrosive, and toxic if inhaled or in
contact with skin.[5] All steps of the synthesis must be performed with appropriate
engineering controls and personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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